5,6-Difluorobenzofuran-2-carbonitrile
Description
5,6-Difluorobenzofuran-2-carbonitrile is a fluorinated derivative of benzofuran-2-carbonitrile, featuring a benzofuran core substituted with two fluorine atoms at positions 5 and 6 and a cyano group at position 2 (Fig. 1). The benzofuran scaffold is a bicyclic aromatic heterocycle comprising fused benzene and furan rings. The introduction of fluorine atoms enhances the compound’s electronic and steric properties due to fluorine’s high electronegativity (3.98 on the Pauling scale) and small atomic radius. The cyano group at position 2 acts as a strong electron-withdrawing group, further modulating reactivity and intermolecular interactions.
Properties
CAS No. |
199287-83-7 |
|---|---|
Molecular Formula |
C9H3F2NO |
Molecular Weight |
179.12 g/mol |
IUPAC Name |
5,6-difluoro-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H3F2NO/c10-7-2-5-1-6(4-12)13-9(5)3-8(7)11/h1-3H |
InChI Key |
BEGYXKKILJQMJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(OC2=CC(=C1F)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5,6-Difluorobenzofuran-2-carbonitrile with three related compounds: benzofuran-2-carbonitrile, 5,6-dimethylbenzimidazol-2-amine, and coumarilonitrile (a synonym for benzofuran-2-carbonitrile). Key differences in physicochemical properties, reactivity, and applications are highlighted.
Structural and Electronic Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | LogP<sup>a</sup> | Dipole Moment (D) |
|---|---|---|---|---|---|
| This compound | C₉H₃F₂NO | 205.15 | 5-F, 6-F, 2-CN | 1.8 | 4.2 |
| Benzofuran-2-carbonitrile | C₉H₅NO | 169.17 | None (parent) | 2.1 | 3.6 |
| 5,6-Dimethylbenzimidazol-2-amine | C₉H₁₁N₃ | 175.22 | 5-Me, 6-Me, 2-NH₂ | 1.5 | 2.9 |
<sup>a</sup>LogP values calculated using the Crippen method .
- Electronic Effects : Fluorine atoms in this compound induce strong electron-withdrawing effects, lowering the electron density of the benzofuran ring compared to the parent compound. This enhances electrophilic substitution resistance but improves stability under oxidative conditions. In contrast, the methyl groups in 5,6-dimethylbenzimidazol-2-amine are electron-donating, increasing basicity (pKₐ ~ 8.2 vs. ~6.5 for benzofuran derivatives) .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (DMSO, mg/mL) | Aqueous Solubility (µg/mL) |
|---|---|---|---|
| This compound | 145–147 | 0.5 | <10 |
| Benzofuran-2-carbonitrile | 98–100 | 1.2 | 25 |
| 5,6-Dimethylbenzimidazol-2-amine | 210–212 | 3.0 | 500 |
- Solubility : The fluorinated derivative exhibits reduced solubility in DMSO and water compared to benzofuran-2-carbonitrile, attributed to increased hydrophobicity (LogP 1.8 vs. 2.1). The dimethylbenzimidazol-2-amine shows higher aqueous solubility due to the polar NH₂ group.
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